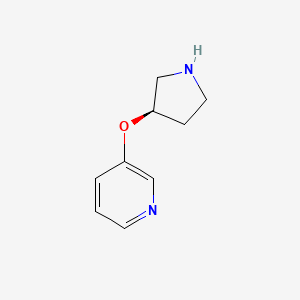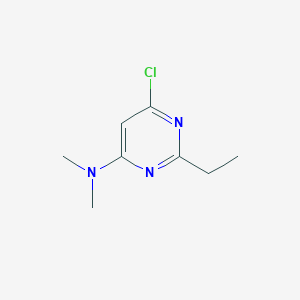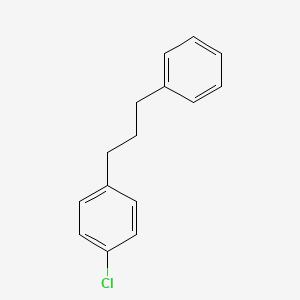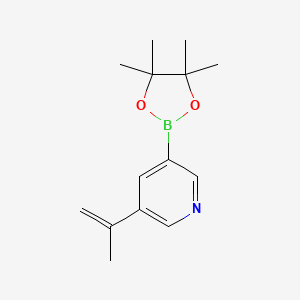
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by a benzyloxy group attached to the first carbon of a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5,6,7,8-tetrahydronaphthalene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyloxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzyloxy-tetrahydronaphthalene derivatives.
科学的研究の応用
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-benzyloxy-5,6,7,8-tetrahydronaphthalene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydronaphthalene ring can also interact with lipid membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydronaphthalene: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
1-Benzyloxy-2-naphthol: Contains a hydroxyl group, which can participate in additional hydrogen bonding interactions.
1-Benzyloxy-2-acetyl-5,6,7,8-tetrahydronaphthalene: Contains an acetyl group, which can influence its reactivity and biological activity.
Uniqueness
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential applications in various fields. The combination of the benzyloxy group and the tetrahydronaphthalene ring provides a versatile scaffold for further chemical modifications and biological studies.
特性
分子式 |
C17H18O |
|---|---|
分子量 |
238.32 g/mol |
IUPAC名 |
5-phenylmethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H18O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-3,6-8,10,12H,4-5,9,11,13H2 |
InChIキー |
IPVZMSJBHIXBNT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC=C2OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Imidazol-1-yl)phenoxy]ethylamine](/img/structure/B8607151.png)
![[(3-Phenylacryloyl)oxy]acetic acid](/img/structure/B8607157.png)
![3-{3-[(4-Methylpiperazin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8607163.png)





![2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8607197.png)
![3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE](/img/structure/B8607199.png)



